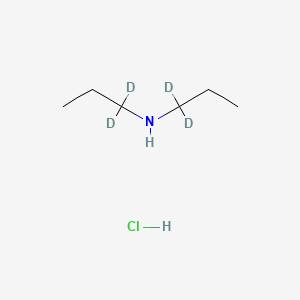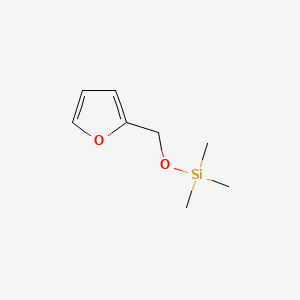
4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique oxazole ring fused with a naphthyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Naphthyridine Moiety: The naphthyridine group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and functionalized naphthyridine derivatives .
Scientific Research Applications
4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(1,8-naphthyridin-2-yl)-1,3-oxazole: Lacks the dihydro component, leading to different reactivity and properties.
2-(1,8-Naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole: Lacks the benzyl group, affecting its biological activity and chemical behavior.
4-Benzyl-2-(quinolin-2-yl)-4,5-dihydro-1,3-oxazole: Contains a quinoline moiety instead of naphthyridine, resulting in different electronic properties.
Uniqueness
4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H15N3O/c1-2-5-13(6-3-1)11-15-12-22-18(20-15)16-9-8-14-7-4-10-19-17(14)21-16/h1-10,15H,11-12H2 |
InChI Key |
FHCPPTWLAGSJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15351254.png)
![3,5-dimethoxy-N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B15351255.png)










